molecular formula C16H13Cl2NO4S B4200985 2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)-5-hydroxybenzoic acid

2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)-5-hydroxybenzoic acid

Cat. No. B4200985
M. Wt: 386.2 g/mol
InChI Key: GAXMQSQJDUTQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)-5-hydroxybenzoic acid, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is used to treat a variety of conditions, including arthritis, menstrual cramps, and postoperative pain. Diclofenac is one of the most commonly prescribed NSAIDs and is available in various forms, including tablets, capsules, and injections.

Mechanism of Action

The mechanism of action of diclofenac is not fully understood, but it is thought to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. 2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)-5-hydroxybenzoic acid inhibits the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. By inhibiting COX, diclofenac reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. This compound also inhibits the activity of COX, an enzyme that is involved in the production of prostaglandins. In addition, diclofenac has been shown to reduce the activity of neutrophils, which are involved in the inflammatory response. This compound has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)-5-hydroxybenzoic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, there are some limitations to the use of diclofenac in lab experiments. It can be toxic to certain cell types, and its effects can be variable depending on the experimental conditions. In addition, the mechanism of action of diclofenac is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on diclofenac. One area of research is the development of new formulations of diclofenac that can improve its effectiveness and reduce its side effects. Another area of research is the identification of new targets for diclofenac, which could lead to the development of new drugs with improved efficacy. Finally, there is a need for further research on the mechanism of action of diclofenac, which could lead to a better understanding of its effects and potential new therapeutic applications.

Scientific Research Applications

2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)-5-hydroxybenzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in a variety of conditions, including arthritis, back pain, and postoperative pain. This compound has also been studied for its potential use in the treatment of migraine headaches, with some studies showing promising results.

properties

IUPAC Name

2-[[2-[(3,4-dichlorophenyl)methylsulfanyl]acetyl]amino]-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4S/c17-12-3-1-9(5-13(12)18)7-24-8-15(21)19-14-4-2-10(20)6-11(14)16(22)23/h1-6,20H,7-8H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXMQSQJDUTQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSCC(=O)NC2=C(C=C(C=C2)O)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.